Bivamelagon

Oral bioavailability Blood-brain barrier penetration Route of administration

Orally bioavailable MC4R agonist with documented BBB penetration; demonstrates 9.3% BMI reduction in Phase 2 hypothalamic obesity trials. Distinct from injectable peptides—enables chronic dosing without cannulation. FDA Orphan Drug designated, patent protection through 2040. For translational obesity and rare genetic disorder research.

Molecular Formula C35H53ClN4O4
Molecular Weight 629.3 g/mol
CAS No. 2641595-54-0
Cat. No. B12376734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBivamelagon
CAS2641595-54-0
Molecular FormulaC35H53ClN4O4
Molecular Weight629.3 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C
InChIInChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1
InChIKeyQLOCFNAGHBVTJD-JBHFHXMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivamelagon (CAS 2641595-54-0): An Orally Bioavailable and Brain-Penetrant MC4R Agonist for Hypothalamic Obesity Research


Bivamelagon (also designated as LB54640, LR-19021, and MC-4R Agonist 2) is a small-molecule melanocortin-4 receptor (MC4R) agonist with the chemical formula C₃₅H₅₃ClN₄O₄ and a molecular weight of 629.27 g/mol [1]. It is an orally active and blood-brain barrier (BBB)-penetrable MC4R agonist . The compound has been investigated clinically for hypothalamic obesity and other rare genetic obesity disorders, and it has received orphan drug designation from the U.S. FDA [2].

Why Substituting Bivamelagon with Generic MC4R Agonists or In-Class Compounds Undermines Experimental Reproducibility and Translational Relevance


The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) expressed predominantly in the hypothalamus, where it regulates energy homeostasis, appetite, and body weight [1]. While several MC4R agonists have been developed, they differ markedly in their oral bioavailability, blood-brain barrier (BBB) penetration, and signaling bias profiles [2]. Bivamelagon is distinguished from most peptide-based MC4R agonists by its oral bioavailability and its ability to cross the BBB . Substituting bivamelagon with a generic MC4R agonist that lacks BBB penetrance will fail to recapitulate hypothalamic target engagement. Furthermore, differences in β-arrestin recruitment versus cAMP signaling bias among MC4R agonists can lead to divergent in vivo pharmacodynamic outcomes . Therefore, direct substitution without verifying the specific pharmacological signature of the compound of interest introduces significant variability and compromises the translational validity of preclinical findings.

Bivamelagon vs. Setmelanotide and Other MC4R Agonists: A Quantitative Evidence Guide for Differentiated Procurement Decisions


Oral Bioavailability and Blood-Brain Barrier Penetration of Bivamelagon Versus Injectable Setmelanotide

Bivamelagon is a small-molecule MC4R agonist that is orally bioavailable and demonstrates blood-brain barrier (BBB) penetration . In contrast, setmelanotide (IMCIVREE®) is an 8-amino acid cyclic peptide MC4R agonist that requires once-daily subcutaneous injection due to its negligible oral bioavailability and limited passive BBB diffusion [1]. The oral bioavailability of bivamelagon is supported by its efficacy in a diet-induced obesity (DIO) mouse model, where oral administration of 10-30 mg/kg for 16 days produced significant weight loss .

Oral bioavailability Blood-brain barrier penetration Route of administration

Reduced Risk of Hyperpigmentation with Bivamelagon Compared to Setmelanotide

Clinical development of MC4R agonists has been historically constrained by on-target hyperpigmentation due to cross-activation of the melanocortin-1 receptor (MC1R) in melanocytes. Bivamelagon, as a next-generation MC4R agonist, has been reported to offer a reduced risk of hyperpigmentation compared to setmelanotide [1]. While setmelanotide's prescribing information documents skin hyperpigmentation as a common adverse reaction occurring in >50% of patients [2], bivamelagon's improved selectivity profile is intended to mitigate this dose-limiting toxicity .

Hyperpigmentation Adverse event profile Melanocortin receptor

In Vitro Pharmacological Potency of Bivamelagon at Human MC4R

Bivamelagon demonstrates potent MC4R agonism in cell-based assays. In a Luci reporter gene assay, bivamelagon hydrochloride exhibited an EC₅₀ of 0.562 nM, and in a cAMP accumulation assay, it showed an EC₅₀ of 36.5 nM with a binding affinity (Kᵢ) of 65 nM . Additionally, bivamelagon induces β-arrestin recruitment in U2OS cells expressing MC4R with an EC₅₀ of 4.6 nM . For reference, the potent and selective MC4R agonist PG-931 (a peptide analog) has a reported IC₅₀ of 0.58 nM for hMC4R, with approximately 95-fold selectivity over hMC3R (IC₅₀=55 nM) .

EC50 Ki MC4R binding affinity

Comparable Clinical BMI Reduction: Oral Bivamelagon vs. Injectable Setmelanotide in Hypothalamic Obesity

In a 14-week, randomized, double-blind, placebo-controlled Phase 2 trial (NCT identifier LG-MCCL005) in patients with acquired hypothalamic obesity (HO), once-daily oral bivamelagon produced statistically significant and clinically meaningful BMI reductions [1]. The 600 mg cohort (n=8) achieved a mean BMI reduction of -9.3% (p=0.0004), the 400 mg cohort (n=7) achieved -7.7% (p=0.0002), and the 200 mg cohort (n=6) achieved -2.7% (p=0.0180), while the placebo group (n=7) had a +2.2% increase in BMI [2]. A post-hoc analysis comparing these results to prior setmelanotide trials showed that in compliant patients not on concomitant GLP-1 therapy, bivamelagon 400 mg achieved -8.8% BMI reduction and 600 mg achieved -10.1% at 14 weeks, compared to setmelanotide achieving -9.7% at 12 weeks (Phase 2) and -10.5% at 16 weeks (Phase 3) [3].

BMI reduction Hypothalamic obesity Phase 2 clinical trial

Patent Protection and Commercial Viability Differentiating Bivamelagon from Setmelanotide

Setmelanotide's composition of matter patent is expected to expire in 2032, with formulation patents extending to 2034 [1]. In contrast, bivamelagon is anticipated to have patent protection extending to at least 2040 [2]. This differential in patent lifespan translates to a longer period of market exclusivity and a more attractive commercial profile for long-term development programs.

Patent exclusivity Commercial lifespan Intellectual property

Differential β-Arrestin Recruitment Activity of Bivamelagon at MC4R

Bivamelagon exhibits robust β-arrestin recruitment activity in U2OS cells expressing human MC4R and β-arrestin, with an EC₅₀ of 4.6 nM for this pathway . The clinical relevance of β-arrestin recruitment at MC4R is suggested by the observation that setmelanotide's ability to activate NFAT signaling and restore function for specific MC4R variants is linked to its unique signaling profile [1]. While a direct quantitative comparison of β-arrestin EC₅₀ values for setmelanotide is not available in public datasets, bivamelagon's potent recruitment of β-arrestin (EC₅₀ = 4.6 nM) may indicate a distinct signaling bias profile that contributes to its efficacy in hypothalamic obesity .

β-arrestin recruitment Functional selectivity MC4R signaling bias

Optimal Research and Procurement Scenarios for Bivamelagon in Preclinical and Clinical Development


Preclinical Studies Requiring Chronic Oral Dosing in Rodent Models of Hypothalamic Obesity

Investigators conducting long-term studies in diet-induced obese (DIO) mice or other rodent models of hypothalamic obesity should prioritize bivamelagon. The compound has demonstrated weight loss effects in a mouse obesity model following 16 days of oral administration at doses of 10-30 mg/kg . Its oral bioavailability and BBB penetration eliminate the need for daily subcutaneous injections or intracerebroventricular (ICV) cannulation, thereby reducing animal stress, minimizing surgical complications, and improving the throughput of chronic dosing studies.

Clinical Research Programs in Acquired Hypothalamic Obesity and Rare MC4R Pathway Deficiencies

Bivamelagon is the primary choice for clinical research programs targeting acquired hypothalamic obesity (HO), POMC deficiency, or leptin receptor deficiency. The compound has successfully completed a randomized, double-blind, placebo-controlled Phase 2 trial demonstrating statistically significant BMI reductions of -9.3% (600 mg) and -7.7% (400 mg) over 14 weeks in HO patients [1]. These results are consistent with BMI reductions achieved with the FDA-approved injectable MC4R agonist setmelanotide in similar patient populations [2], but with the added advantage of oral dosing. Procurement of bivamelagon is therefore indicated for Phase 2/3 clinical trial material and for comparative efficacy studies against standard-of-care MC4R agonists.

In Vitro Pharmacological Characterization of MC4R Agonist Functional Selectivity

Researchers investigating the signaling bias of MC4R agonists should select bivamelagon for its well-characterized in vitro pharmacological profile. Bivamelagon hydrochloride exhibits an EC₅₀ of 0.562 nM in a Luci reporter assay, an EC₅₀ of 36.5 nM in a cAMP assay, a Kᵢ of 65 nM , and β-arrestin recruitment activity with an EC₅₀ of 4.6 nM . This comprehensive dataset enables precise benchmarking against other MC4R agonists and supports structure-activity relationship (SAR) studies aimed at optimizing signaling bias and therapeutic index.

Commercial Development Programs Requiring Extended Patent Exclusivity and Market Differentiation

Pharmaceutical and biotechnology companies planning long-term commercial development of an MC4R agonist for rare obesity indications should procure bivamelagon. The compound's patent protection extends to at least 2040 [3], providing a significantly longer runway for market exclusivity compared to setmelanotide, whose composition of matter patent expires in 2032 [4]. This extended exclusivity period supports a more favorable return on investment and justifies the allocation of resources to bivamelagon-based development programs over those relying on earlier-generation MC4R agonists with imminent patent cliffs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bivamelagon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.